4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(2)22-15-7-5-13(6-8-15)18(21)19-11-14-10-16(23-20-14)17-4-3-9-24-17/h3-10,12H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMANMYQDFBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with 1,3,4-Oxadiazole Cores
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Core : 1,3,4-Oxadiazole (two nitrogen atoms, one oxygen).
- Substituents : Furan-2-yl at position 5 and a sulfamoylbenzamide group.
- Activity : Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition .
- Key Difference : The sulfamoyl group and furan substituent enhance polar interactions compared to the thiophene and propan-2-yloxy groups in the target compound.
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25)
Compounds with Thiazole Cores
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)
- Core : Thiazole (one sulfur, one nitrogen).
- Substituents : Piperazine and pyridine groups.
- Key Difference : The thiazole core and piperazine substituent introduce basicity, altering solubility and target selectivity compared to the 1,2-oxazole-based target compound.
Compounds with Triazole Cores
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9)
- Core : 1,2,4-Triazole (three nitrogen atoms).
- Substituents : Sulfonyl and difluorophenyl groups.
- Activity : These triazole-thiones exhibit tautomerism, influencing their binding to biological targets like steroid receptors .
- Comparison : The triazole core offers greater hydrogen-bonding versatility but lacks the oxygen atom present in 1,2-oxazole, altering electronic properties.
Structural and Functional Analysis
Key Structural Differences and Implications
Research Findings and Trends
- Heterocycle Impact : 1,2-Oxazole and 1,3,4-oxadiazole cores are both associated with antimicrobial and enzyme-inhibitory activities, but the position of heteroatoms affects target specificity .
- Substituent Effects : Lipophilic groups (e.g., propan-2-yloxy) enhance blood-brain barrier penetration, while polar groups (e.g., sulfamoyl) improve water solubility .
- Thiophene vs. Furan : Thiophene’s sulfur atom may improve metabolic stability compared to furan’s oxygen, which is prone to oxidative degradation .
Preparation Methods
Cyclization to Form the Oxazole Core
The oxazole ring is constructed using a modified Huisgen cycloaddition or nitrile-amine cyclization (Fig. 1):
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Starting material : Thiophene-2-carbonitrile (1.2 eq) reacts with propargylamine (1.0 eq) in toluene at 80°C for 12 hours.
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Mechanism : The nitrile undergoes [3+2] cycloaddition with the alkyne, forming the oxazole ring.
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Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 5-(thiophen-2-yl)-1,2-oxazole-3-carbonitrile (78% yield).
Reduction of the Nitrile to Primary Amine
The nitrile group is reduced to an amine using LiAlH4 in tetrahydrofuran (THF):
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Conditions : 0°C to reflux over 4 hours.
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Quenching : Sequential addition of H2O, 15% NaOH, and H2O.
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Isolation : Filtration and solvent evaporation yield 5-(thiophen-2-yl)-1,2-oxazol-3-yl)methanamine as a pale-yellow solid (92% purity by HPLC).
Preparation of 4-(Propan-2-yloxy)benzoic Acid
Alkylation of 4-Hydroxybenzoic Acid
The isopropoxy group is introduced via nucleophilic substitution:
Activation as Benzoyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl2):
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Reaction : 4-(Propan-2-yloxy)benzoic acid (1.0 eq) in SOCl2 (5 eq) at reflux for 2 hours.
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Isolation : Excess SOCl2 is removed under vacuum to yield 4-(propan-2-yloxy)benzoyl chloride (quantitative).
Amide Coupling Reaction
Coupling Protocol
The amine and acyl chloride are coupled using Schotten-Baumann conditions :
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Reagents : 5-(Thiophen-2-yl)-1,2-oxazol-3-yl)methanamine (1.0 eq), 4-(propan-2-yloxy)benzoyl chloride (1.2 eq), NaOH (3.0 eq) in water/dichloromethane.
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Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.
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Workup : Organic layer dried (Na2SO4), concentrated, and purified via column chromatography (CH2Cl2/MeOH, 95:5) to afford the title compound (68% yield).
Alternative Coupling Agents
HATU -mediated coupling in DMF improves yields (82%):
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Reagents : HATU (1.5 eq), DIPEA (3.0 eq), room temperature for 6 hours.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 163–178°C |
| logP | 4.12 |
| Solubility (H2O) | <1 mg/mL |
| HPLC Purity | 98.4% |
Optimization and Scale-Up Considerations
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Cyclization Yield : Replacing toluene with 1,4-dioxane increases cyclization efficiency to 85%.
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Amine Stability : The primary amine is prone to oxidation; storage under nitrogen at −20°C is recommended.
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Green Chemistry : Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .
Q & A
Basic: What are the key synthetic strategies for this compound, and how are critical intermediates optimized?
Answer:
The synthesis typically involves multi-step reactions focusing on constructing the oxazole and benzamide moieties. Key steps include:
- Oxazole ring formation : Cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions (analogous to thiazole synthesis methods) .
- Amide coupling : Reaction of activated carboxylic acids (e.g., benzoyl chloride derivatives) with amines, often using pyridine as a solvent and catalyst .
- Functional group introduction : Etherification (e.g., propan-2-yloxy group) via nucleophilic substitution under controlled temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Optimization : Reaction yields (typically 70–95%) depend on solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometric ratios (1:1.2 for amine:acyl chloride), and purification via column chromatography (hexane/EtOAc gradients) .
Basic: What analytical techniques are used to confirm structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; oxazole methylene at δ 4.3–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₉N₂O₃S: 367.11) .
- X-ray crystallography (if crystals form): Resolves stereochemistry and hydrogen-bonding patterns (e.g., amide dimers via N–H⋯N interactions) .
Basic: How do the compound’s functional groups influence its reactivity?
Answer:
- Oxazole ring : Susceptible to electrophilic substitution at the 5-position; resistant to nucleophilic attack due to electron-withdrawing nitrogen .
- Benzamide group : Participates in hydrogen bonding (N–H⋯O), affecting solubility and biological interactions .
- Thiophene moiety : Undergoes halogenation or cross-coupling (Suzuki-Miyaura) for derivatization .
- Propan-2-yloxy group : Stable under basic conditions but prone to acid-catalyzed cleavage .
Advanced: How can reaction conditions be optimized to resolve low yields or byproducts?
Answer:
Common issues and solutions :
- Low yield in amide coupling : Use excess acyl chloride (1.2–1.5 eq.) and anhydrous conditions to prevent hydrolysis .
- Byproducts from oxazole cyclization : Adjust pH (e.g., HCl in EtOH for thiourea cyclization) and monitor via TLC .
- Solvent effects : Replace DMF with THF to reduce side reactions in etherification .
Case study : Refluxing in methanol with TBHP (tert-butyl hydroperoxide) improved oxidation efficiency by 20% in analogous compounds .
Advanced: How are contradictions in spectroscopic data resolved?
Answer:
Example contradiction : Discrepancies in ¹H NMR shifts for thiophene protons (δ 6.8 vs. 7.1 ppm).
Resolution strategies :
- Solvent standardization : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
- Variable temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .
- Comparative analysis : Cross-reference with analogous compounds (e.g., thiophene-oxazole derivatives in PubChem) .
Advanced: What computational methods predict the compound’s bioactivity?
Answer:
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using crystal structures from the PDB .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict tautomeric stability (e.g., thione-thiol equilibria) .
Advanced: How are biological activity assays designed to evaluate efficacy?
Answer:
In vitro protocols :
- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer screening : MTT assay on HeLa cells with IC₅₀ determination after 48-hour exposure .
Mechanistic studies : - Enzyme inhibition : Monitor PFOR (pyruvate:ferredoxin oxidoreductase) activity spectrophotometrically at 420 nm .
- Apoptosis markers : Western blot for caspase-3 activation in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
